molecular formula C8H9N3O B1307488 1-Pyridin-4-yl-imidazolidin-2-one CAS No. 52210-90-9

1-Pyridin-4-yl-imidazolidin-2-one

Cat. No.: B1307488
CAS No.: 52210-90-9
M. Wt: 163.18 g/mol
InChI Key: HKCFTGZESMCKJA-UHFFFAOYSA-N
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Description

1-Pyridin-4-yl-imidazolidin-2-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

  • Synthesis and Antipicornavirus Activity : A study by Chern et al. (2005) synthesized a new derivative of pyridyl imidazolidinone, which demonstrated significant antiviral activity against enterovirus71 (EV71), highlighting the potential of these compounds in antiviral therapies (Chern et al., 2005).

Pharmacological Applications

  • Imidazo[1,2-a]pyridine Scaffold in Therapeutics : Deep et al. (2016) reviewed the imidazo[1,2-a]pyridine scaffold, which includes the 1-Pyridin-4-yl-imidazolidin-2-one structure, for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and antidiabetic activities (Deep et al., 2016).

Catalytic Applications

  • Catalytic Asymmetric Endo-selective Cycloaddition : Arai et al. (2010) developed a novel C(2)-symmetric bis(imidazolidine)pyridine ligand, which when used in a catalytic complex, enabled highly endo-selective reactions of imino esters and nitroalkenes, offering significant implications for synthetic chemistry (Arai et al., 2010).

Synthetic Chemistry

  • New Method for Preparation : Lifshits et al. (2015) described a novel method for the synthesis of (2-aminopyridin-4-yl)methanol, which is related to the imidazo[1,2-a]pyridine framework. This method addresses the drawbacks of previous multistage and low-efficiency processes (Lifshits et al., 2015).

Antifungal Activities

  • Synthesis and Evaluation of Antifungal Activities : Göktaş et al. (2014) synthesized new derivatives of imidazo[1,2-a]pyridine and evaluated their antifungal activity against various strains, demonstrating the potential of these compounds in addressing fungal infections (Göktaş et al., 2014).

Chemical Properties and Ligand Behavior

  • Electronic Structure and Ligand Properties : Tukov et al. (2009) investigated the electronic structure, thermodynamic stability, and ligand properties of N-heterocyclic carbenes (NHCs), including pyridin-4-ylidenes, which are closely related to the this compound structure. This study offers insights into the classification and applications of these carbenes in various chemical reactions (Tukov et al., 2009).

Safety and Hazards

The safety information for 1-Pyridin-4-yl-imidazolidin-2-one includes several precautionary statements such as P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

While specific future directions for 1-Pyridin-4-yl-imidazolidin-2-one are not available, the functionalization of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds, is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future research directions in the development of new drugs using imidazole derivatives.

Biochemical Analysis

Biochemical Properties

1-Pyridin-4-yl-imidazolidin-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with the growth hormone receptor, thereby preventing the activation of the insulin receptor and glycogenolysis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to attenuate cachexia in mice by reducing weight loss . Additionally, this compound exerts an antihypertensive effect on congestive heart failure by inhibiting alpha 2 adrenergic receptors . These effects indicate that the compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a capsid binder, inhibiting enterovirus 71 (EV71) by interacting with the VP1 protein of the virus . This interaction prevents the virus from binding to its receptor, thereby inhibiting viral replication. Additionally, the compound’s ability to inhibit alpha 2 adrenergic receptors suggests a mechanism involving receptor blockade and subsequent downstream signaling inhibition .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound maintains its stability under various conditions, making it suitable for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to attenuate cachexia and exert antihypertensive effects . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role as an inhibitor of the growth hormone receptor and its impact on glycogenolysis highlight its involvement in metabolic regulation

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and therapeutic potential . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and distribution in clinical settings.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

1-pyridin-4-ylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCFTGZESMCKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395866
Record name 1-Pyridin-4-yl-imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52210-90-9
Record name 1-Pyridin-4-yl-imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52210-90-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride (60% in oil, 2.4 g, 60 mmol) was added to a mixture of N-(2-chloroethyl)-N′-(4-pyridyl)urea (11.1 g, 55 mmol), tetrahydrofuran (40 ml) and DMF (40 ml) at 0° C., and the mixture was stirred at room temperature for 2 hrs. The reaction mixture was combined with methanol. The solvent was evaporated, and the residue was combined with water and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate. The residue was recrystallized from tetrahydrofuran-hexane to give the titled compound (2.4 g, 27%) as white crystals.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
27%

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